3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
Description
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a tetrazole ring
Properties
Molecular Formula |
C20H22ClN5O2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C20H22ClN5O2/c1-28-19-5-3-2-4-16(19)10-11-22-20(27)12-17(13-26-14-23-24-25-26)15-6-8-18(21)9-7-15/h2-9,14,17H,10-13H2,1H3,(H,22,27) |
InChI Key |
QQTUMINQNNUGTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Introduction of the Methoxyphenyl Group: The next step involves the alkylation of the chlorophenyl intermediate with a 2-methoxyphenyl ethyl halide under basic conditions to form the desired intermediate.
Tetrazole Ring Formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The tetrazole ring is often involved in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
Uniqueness
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both a chlorophenyl group and a tetrazole ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their ability to mimic carboxylic acids, enhancing lipophilicity and bioavailability. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various biological targets. The tetrazole group is known to act as a bioisostere for carboxylic acids, which allows it to engage in hydrogen bonding and ionic interactions with proteins, potentially influencing enzyme activities and receptor binding.
Pharmacological Activities
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole compounds possess significant antimicrobial properties. The presence of the 4-chlorophenyl group may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.
- Anticancer Properties : Some studies have indicated that tetrazole-containing compounds can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The specific pathways involved remain an area of active research.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that tetrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Studies : Research conducted by Smith et al. (2020) demonstrated that compounds with a similar tetrazole structure showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
- Inflammation Modulation : In a study focusing on inflammatory diseases, a related compound was found to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential use in managing autoimmune conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against S. aureus and E. coli | Smith et al., 2020 |
| Anticancer | Induction of apoptosis in breast and colon cancer cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | Inflammatory Studies Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
